molecular formula C21H19N3O3S2 B2590946 11-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 2034449-69-7

11-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2590946
CAS No.: 2034449-69-7
M. Wt: 425.52
InChI Key: XRXWGRRUANQEQQ-UHFFFAOYSA-N
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Description

11-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene and pyridine rings, along with a sulfonamide group, suggests that it may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridine intermediates, which are then coupled through various organic reactions. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

11-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of 11-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the thiophene and pyridine rings can interact with various receptors and proteins . These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide apart is its unique combination of heterocyclic structures and functional groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and development .

Properties

IUPAC Name

11-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c25-20-2-1-15-10-18(11-16-4-7-24(20)21(15)16)29(26,27)23-12-14-3-6-22-19(9-14)17-5-8-28-13-17/h3,5-6,8-11,13,23H,1-2,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXWGRRUANQEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC(=NC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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